molecular formula C41H63N7O6S B12365950 E3 ligase Ligand-Linker Conjugate 32

E3 ligase Ligand-Linker Conjugate 32

Cat. No.: B12365950
M. Wt: 782.0 g/mol
InChI Key: FTIILQZPKGSUJZ-RWTOGVPBSA-N
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Description

E3 ligase Ligand-Linker Conjugate 32 is a compound that plays a crucial role in the field of targeted protein degradation. It is part of the proteolysis-targeting chimera (PROTAC) technology, which involves a ligand for the E3 ubiquitin ligase and a linker. This compound is designed to recruit the von Hippel-Lindau (VHL) protein, facilitating the degradation of target proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 32 involves the conjugation of a ligand for the E3 ubiquitin ligase with a linker. The ligand, often based on the VHL ligand (S,R,S)-AHPC, is synthesized through a series of organic reactions, including amide bond formation and esterification . The linker is typically a polyethylene glycol (PEG)-based molecule, which is attached to the ligand through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 32 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major product formed from these reactions is the this compound, which is a bifunctional molecule capable of recruiting the VHL protein and facilitating the degradation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E3 ligase Ligand-Linker Conjugate 32 include:

Uniqueness

This compound is unique due to its high affinity for the VHL protein and its ability to facilitate the degradation of a wide range of target proteins. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C41H63N7O6S

Molecular Weight

782.0 g/mol

IUPAC Name

tert-butyl 4-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]propyl]piperazine-1-carboxylate

InChI

InChI=1S/C41H63N7O6S/c1-28-35(55-27-43-28)31-12-10-30(11-13-31)24-42-37(51)33-23-32(49)25-48(33)38(52)36(40(2,3)4)44-34(50)26-46-17-14-29(15-18-46)9-8-16-45-19-21-47(22-20-45)39(53)54-41(5,6)7/h10-13,27,29,32-33,36,49H,8-9,14-26H2,1-7H3,(H,42,51)(H,44,50)/t32-,33+,36-/m1/s1

InChI Key

FTIILQZPKGSUJZ-RWTOGVPBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)CCCN5CCN(CC5)C(=O)OC(C)(C)C)O

Origin of Product

United States

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